molecular formula C10H10N2O2 B2888799 (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol CAS No. 1159251-58-7

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol

Cat. No. B2888799
CAS RN: 1159251-58-7
M. Wt: 190.202
InChI Key: AQLRXBPPMKBVAL-UHFFFAOYSA-N
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Description

“(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol” is a chemical compound with the CAS Number: 1159251-58-7 . It has a molecular weight of 190.2 and its IUPAC name is [5-methyl-3-(4-pyridinyl)-4-isoxazolyl]methanol . The compound is typically in the form of a yellow to brown solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 . This indicates that the compound has a molecular formula of C10H10N2O2 .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 190.2 and a molecular formula of C10H10N2O2 . The InChI code for the compound is 1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrido-condensed Heterocycles : A study demonstrates an efficient and versatile procedure for preparing functionalized pyrido-condensed heterocycles, which are crucial in pharmaceuticals and materials science. This method involves the reaction of 4-substituted isoxazolo[4,5-c]- and [5,4-b]pyridines, potentially including structures similar to "(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol", with Mo(CO)6 in refluxing methanol (Donati et al., 2003).

  • Catalyzed Methylation of Pyridines : Research on the catalyzed C-3/5 methylation of pyridines showcases a method that directly introduces a methyl group onto the aromatic ring using methanol and formaldehyde. This process hints at the versatility of methanol in modifying pyridine-based structures, potentially relevant for derivatives like "this compound" (Grozavu et al., 2020).

Application in Materials Science

  • Organic-Inorganic Hybrid Materials : A study involving the synthesis of organic-inorganic hybrid materials with structures incorporating pyridine and isoxazole units demonstrates the potential for creating novel materials with unique photophysical properties. These compounds were synthesized using methanol as a solvent, indicating the importance of methanol in the preparation of complex hybrid materials (Buvaylo et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition of Steel : The compound "(5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl)methanol" has been studied for its effectiveness as a corrosion inhibitor for steel in acidic conditions. This application highlights the potential utility of similar compounds in protecting metals from corrosion, a significant concern in industrial settings (Tebbji et al., 2005).

properties

IUPAC Name

(5-methyl-3-pyridin-4-yl-1,2-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLRXBPPMKBVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid ethyl ester (7.06 g, 17.3 mmol) in THF (350 mL) was added at 5° C. lithiumaluminumhydride (635 mg, 16.7 mmol). After stirring for 2 h at this temperature further lithiumaluminumhydride (318 mg, 8.4 mmol) was added and stirred for 1 h at 5° C. Water (1.9 mL) was added carefully followed by aqueous sodium hydroxide (15%, 1.9 mL) and water (0.540 mL). The resulting suspension was stirred for 15 min at ambient temperature and filtered over Hyflo®. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=50:50 to 0:100) afforded the title compound (2.15 g, 65%) as a light yellow solid. MS: m/e=191.2 [M+H]+.
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.54 mL
Type
reactant
Reaction Step Four
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid ethyl ester (7.1 g, 17.3 mmol) in THF (350 mL) was added at 5° C. lithium aluminum hydride (635 mg, 16.7 mmol). After stirring for 2 h at this temperature further lithium aluminum hydride (318 mg, 8.4 mmol) was added and stirred for 1 h at 5° C. Water (1.9 mL) was added carefully followed by aqueous sodium hydroxide (15%, 1.9 mL) and water (0.54 mL). The resulting suspension was stirred for 15 min at ambient temperature and filtered over Hyflo®. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=50:50 to 0:100) afforded the title compound (2.15 g, 65%) as a light yellow solid. MS: m/e=191.2 [M+H]+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.54 mL
Type
reactant
Reaction Step Five
Yield
65%

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